molecular formula C10H13NO3 B1428613 4-[(2-Methoxyethyl)amino]benzoic acid CAS No. 855199-07-4

4-[(2-Methoxyethyl)amino]benzoic acid

Cat. No.: B1428613
CAS No.: 855199-07-4
M. Wt: 195.21 g/mol
InChI Key: JOFVUQRVNSRCBZ-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)amino]benzoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzoic acid moiety and a 2-methoxyethylamino group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminobenzoic acid and 2-chloroethanol.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the amino group of 4-aminobenzoic acid attacks the chloroethyl group of 2-chloroethanol in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process may involve continuous flow reactors or batch reactors depending on the scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Substitution reactions often use alkyl halides and bases.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives, nitrobenzoic acids.

  • Reduction Products: 4-[(2-Methoxyethyl)amino]benzyl alcohol.

  • Substitution Products: Various alkylated derivatives of the amino group.

Scientific Research Applications

Chemistry: In chemistry, 4-[(2-Methoxyethyl)amino]benzoic acid is used as an intermediate in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can serve as a probe to investigate cellular processes.

Medicine: In the medical field, this compound is used in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases. It is a precursor in the synthesis of drugs like metoprolol.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. It is also used in the manufacturing of cosmetics and personal care products.

Mechanism of Action

The mechanism by which 4-[(2-Methoxyethyl)amino]benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor of certain enzymes, thereby modulating biological pathways. The molecular targets and pathways involved are typically studied using biochemical assays and molecular biology techniques.

Comparison with Similar Compounds

  • 4-Aminobenzoic Acid: Similar in structure but lacks the methoxyethyl group.

  • 2-Methoxyethanol: A simpler compound without the benzoic acid moiety.

  • Metoprolol: A pharmaceutical derivative that includes the methoxyethyl group.

Uniqueness:

  • 4-[(2-Methoxyethyl)amino]benzoic acid: is unique due to its combination of the benzoic acid group and the methoxyethylamino group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Biological Activity

4-[(2-Methoxyethyl)amino]benzoic acid (CAS No. 855199-07-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interactions with cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic amine derivative featuring a methoxyethyl group. Its structure is pivotal in influencing its biological activity, particularly in terms of solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit varying degrees of antimicrobial activity against several bacterial strains.

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) range of 3.52 μg/mL against these pathogens, indicating significant antibacterial properties .
  • Mechanism of Action : The antibacterial effect is hypothesized to arise from competitive inhibition of essential metabolic pathways in bacteria, similar to the action of p-aminobenzoic acid (PABA), which interferes with folate synthesis by competing for enzyme binding sites .

Interaction with Cellular Pathways

This compound has been studied for its role in modulating cellular signaling pathways, particularly the Hippo pathway, which is crucial for regulating cell proliferation and apoptosis.

Research Findings

  • YAP/TAZ-TEAD Interaction : This compound has shown potential as an inhibitor of the YAP/TAZ-TEAD interaction, which is implicated in various cancers. In vitro studies revealed that it could suppress cell proliferation in malignant mesothelioma cells by disrupting this interaction .

Table of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 3.52 μg/mL
AntibacterialEscherichia coliMIC: 3.52 μg/mL
Cell ProliferationMalignant Mesothelioma CellsInhibition of proliferation

Properties

IUPAC Name

4-(2-methoxyethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-7-6-11-9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFVUQRVNSRCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.